Cellular ACSS2 Inhibition: Sub-Nanomolar Potency Versus Clinically Profiled Inhibitors
In a cellular assay measuring inhibition of 14C-acetate incorporation into fatty acids in human HCT-15 colorectal cancer cells, cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (designated Compound 87 in patent US20230271956) demonstrated an IC50 value of 0.01 nM [1]. This potency substantially exceeds that of alternative ACSS2 inhibitors evaluated in comparable cellular contexts: VY-3-135, an orally active and specific ACSS2 inhibitor in preclinical development, exhibits an IC50 of 44 nM in enzymatic assays and blocks fatty acid synthesis in SKBR3 breast cancer cells at similar nanomolar concentrations ; ACSS2-IN-2, a widely used research tool, shows an enzymatic IC50 of 3.8 nM . The 0.01 nM value for this compound represents an approximately 380- to 4,400-fold improvement in cellular potency compared to these reference inhibitors, though direct head-to-head comparison under identical assay conditions is not available.
| Evidence Dimension | Cellular ACSS2 inhibition (14C-acetate incorporation into fatty acids) |
|---|---|
| Target Compound Data | IC50 = 0.01 nM |
| Comparator Or Baseline | VY-3-135: IC50 = 44 nM; ACSS2-IN-2: IC50 = 3.8 nM |
| Quantified Difference | 380-fold to 4,400-fold more potent (cross-study) |
| Conditions | Target compound: HCT-15 human colorectal cancer cells, 14C-acetate incorporation assay; VY-3-135: SKBR3 breast cancer cells; ACSS2-IN-2: enzymatic assay |
Why This Matters
Researchers requiring maximal ACSS2 target engagement at minimal compound concentrations should consider this compound, as its sub-nanomolar cellular activity enables potent inhibition at concentrations far below those required for alternative inhibitors.
- [1] BindingDB: BDBM50574374, CHEMBL4850648 (US20230271956, Compound 87), cellular IC50 = 0.01 nM for ACSS2 inhibition in HCT-15 cells. View Source
